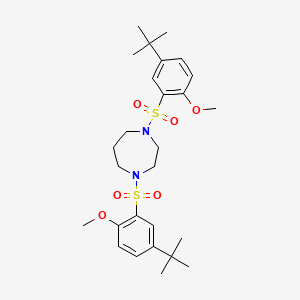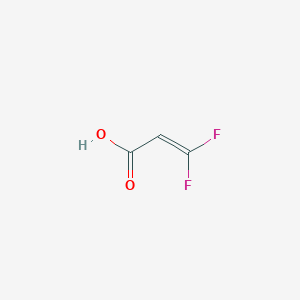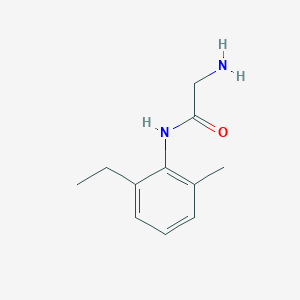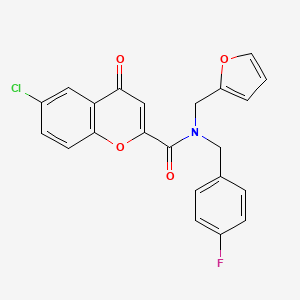![molecular formula C10H6F3N3O2S B12117317 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- CAS No. 88251-66-5](/img/structure/B12117317.png)
1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole and its derivatives are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- typically involves the reaction of 2-nitro-4-(trifluoromethyl)thiophenol with an appropriate imidazole precursor under specific conditions. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of materials with specific properties, such as catalysts and dyes
Mechanism of Action
The mechanism of action of 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- can be compared with other imidazole derivatives such as:
1H-Imidazole, 2-ethynyl-: Known for its use in organic synthesis and materials science.
1H-Imidazole, 2,4,5-triphenyl-: Studied for its potential biological activities and use in drug development.
1H-Imidazole, 2-(4-nitrophenyl)-: Investigated for its antimicrobial properties
The unique combination of the nitro and trifluoromethyl groups in 1H-Imidazole, 2-[[2-nitro-4-(trifluoromethyl)phenyl]thio]- provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
88251-66-5 |
|---|---|
Molecular Formula |
C10H6F3N3O2S |
Molecular Weight |
289.24 g/mol |
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-1H-imidazole |
InChI |
InChI=1S/C10H6F3N3O2S/c11-10(12,13)6-1-2-8(7(5-6)16(17)18)19-9-14-3-4-15-9/h1-5H,(H,14,15) |
InChI Key |
WKIDYVXSFBCKED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])SC2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


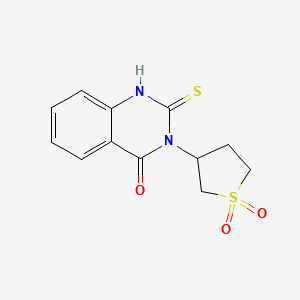

![Morpholine, 4-[[4-(3-thiomorpholinyl)phenyl]sulfonyl]-](/img/structure/B12117254.png)


![1-Pyrrolidinecarboxylic acid,3-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, phenylmethyl ester,(3R)-](/img/structure/B12117275.png)
![(2-Ethoxyphenyl)[(4-ethylphenyl)sulfonyl]amine](/img/structure/B12117283.png)


amine](/img/structure/B12117322.png)
